

A Technical Guide to the Physicochemical Properties of Substituted Quinoxaline-2-Carboxylates

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Compound of Interest

Compound Name: *Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate*

Cat. No.: B1365645

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates a lack of specific published data for "**Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate**." This guide has therefore been expertly curated to focus on the broader, yet highly relevant, class of substituted quinoxaline-2-carboxylates and their derivatives. The principles, protocols, and analyses presented herein are foundational to the study of this class of compounds and provide a robust framework for understanding their physicochemical properties and potential applications.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.^[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.^{[2][3]} The quinoxaline-2-carboxylate moiety, in particular, is a key pharmacophore in the development of novel therapeutic agents, with notable applications in the search for new antitubercular and anticancer drugs.^{[1][4][5][6]}

This guide provides an in-depth exploration of the synthesis, physicochemical characterization, and potential applications of substituted quinoxaline-2-carboxylates, offering valuable insights

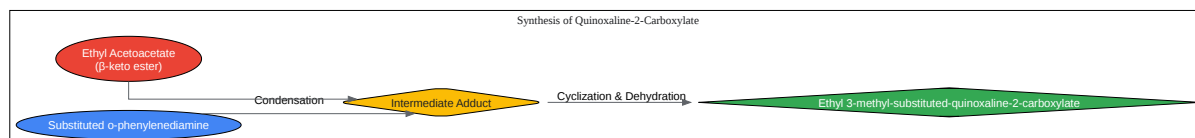
for researchers and professionals in the field of drug discovery and development.

Synthetic Pathways to Quinoxaline-2-Carboxylates

The synthesis of the quinoxaline scaffold is versatile, with several established methods. The most common approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] For the synthesis of quinoxaline-2-carboxylate esters, a β -keto ester is typically employed as the dicarbonyl synthon.

A general synthetic route involves the reaction of a substituted o-phenylenediamine with an ethyl ester of a β -keto acid. This reaction can be catalyzed by various acids or proceed under thermal conditions. The substituents on the o-phenylenediamine ring will determine the substitution pattern on the final quinoxaline product.

For the synthesis of dihydroquinoxaline derivatives, a common method involves the reaction of an α -bromoketone with an aliphatic vicinal diamine.[8]



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Caption: General synthetic pathway for substituted quinoxaline-2-carboxylates.

Experimental Protocol: Synthesis of Ethyl 3-methyl-6-chloroquinoxaline-2-carboxylate 1,4-dioxide

This protocol is adapted from a general method for the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives, which are noted for their antimycobacterial activity.^{[6][9]}

Materials:

- 5-chlorobenzofuroxan
- Ethyl acetoacetate
- Triethylamine
- Ethanol
- Diethyl ether

Procedure:

- To a solution of 5-chlorobenzofuroxan (1 mmol) in ethanol (20 mL), add ethyl acetoacetate (1.2 mmol).
- Cool the mixture to 0°C in an ice bath.
- Add triethylamine (1.5 mmol) dropwise to the stirred solution.
- Allow the reaction mixture to stir at room temperature in the dark for 24-72 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the resulting precipitate is collected by filtration.
- Wash the crude product with cold diethyl ether.
- Recrystallize the solid from ethanol to yield the purified product.

Causality Behind Experimental Choices:

- Benzofuroxan as a starting material: This serves as a precursor to the o-phenylenediamine dioxide, which readily cyclizes to form the quinoxaline 1,4-dioxide ring system.

- Triethylamine as a base: It facilitates the condensation reaction by deprotonating the acidic methylene group of the ethyl acetoacetate.
- Reaction in the dark: This is often employed for light-sensitive compounds to prevent potential side reactions.

Physicochemical Properties and Characterization

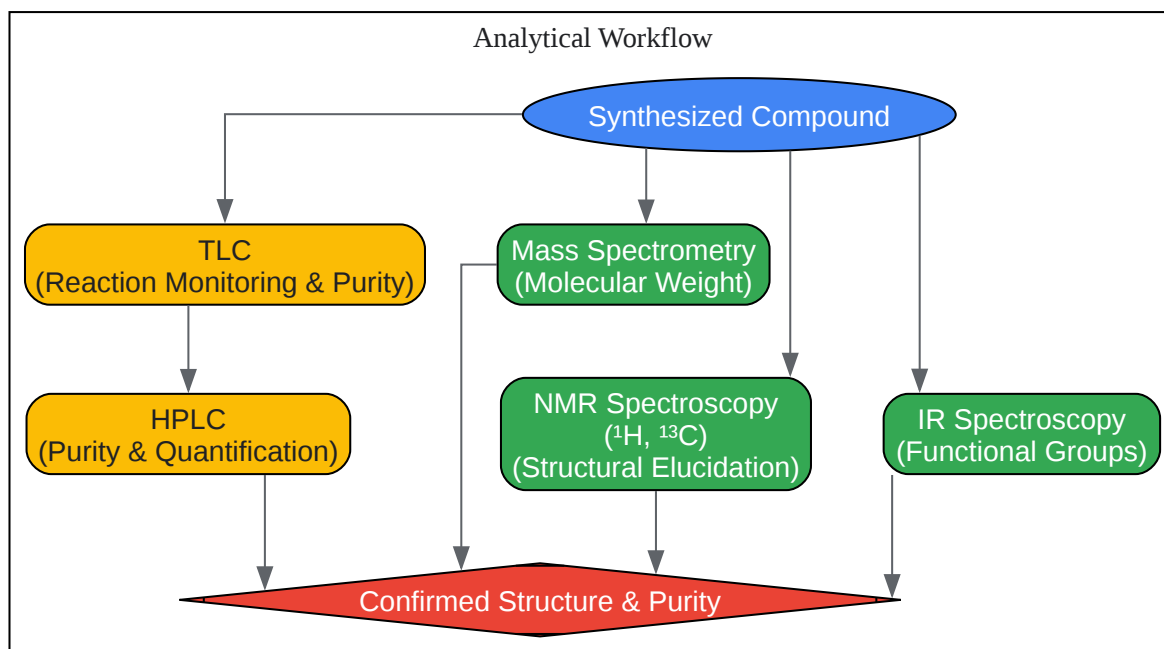
The physicochemical properties of quinoxaline derivatives are crucial for their biological activity and formulation into drug products. These properties are influenced by the nature and position of substituents on the quinoxaline ring.

Table 1: General Physicochemical Properties of Quinoxaline Derivatives

Property	Typical Value/Characteristic
Appearance	Typically white to yellow crystalline solids.[10]
Melting Point	Generally in the range of 30-200°C, highly dependent on substitution. The parent quinoxaline has a melting point of 29-30°C.[10]
Solubility	The parent quinoxaline is soluble in water.[10] The solubility of derivatives varies significantly with substitution; generally soluble in organic solvents like ethanol, DMSO, and DMF.
pKa	The parent quinoxaline is a weak base with a pKa of 0.6.[11]
Molecular Weight	The parent quinoxaline has a molecular weight of 130.15 g/mol .[11]
UV-Vis Absorption	Quinoxaline derivatives typically exhibit strong UV absorption due to the aromatic system.
Lipophilicity (LogP)	Varies widely with substitution. The introduction of non-polar groups increases lipophilicity, which can affect cell permeability and biological activity.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the structure and purity of synthesized quinoxaline-2-carboxylates.



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Caption: A typical analytical workflow for the characterization of synthesized quinoxaline derivatives.

Key Spectroscopic Signatures:

- ¹H-NMR: Aromatic protons typically appear in the range of δ 7.5-9.0 ppm. The signals for the ethyl ester group (a quartet and a triplet) and the methyl group (a singlet) are also characteristic.^[12]
- ¹³C-NMR: The carbonyl carbon of the ester typically appears around δ 160-170 ppm.^[1] Aromatic carbons resonate in the δ 120-150 ppm region.

- IR Spectroscopy: A strong absorption band around 1700-1750 cm^{-1} is indicative of the C=O stretching of the ester group. Bands in the 1500-1600 cm^{-1} region correspond to C=C and C=N stretching in the aromatic rings.[\[12\]](#)[\[13\]](#)
- Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Discovery and Development

The diverse biological activities of quinoxaline derivatives make them attractive candidates for drug development.[\[2\]](#)[\[14\]](#)

- Antitubercular Agents: Quinoxaline-2-carboxylate 1,4-dioxides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[\[6\]](#)[\[9\]](#) Their mechanism of action is believed to involve DNA damage.[\[9\]](#)
- Anticancer Agents: Various quinoxaline derivatives have demonstrated significant anticancer activity.[\[15\]](#) Some have been investigated as inhibitors of topoisomerase and vascular endothelial growth factor receptor.[\[1\]](#)
- Antiviral and Antimicrobial Agents: The quinoxaline scaffold is present in compounds with activity against a range of viruses and bacteria.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Neuroprotective Agents: Certain 7-heterocycle-substituted quinoxaline carboxylic acids have been found to have neuroprotective effects.[\[3\]](#)

The structure-activity relationship (SAR) of these compounds is an active area of research. For instance, in antitubercular quinoxaline-2-carboxylates, the presence of a chloro or methyl group at the 7-position and the nature of the ester group (with benzyl and ethyl esters often showing good activity) significantly influence their potency.[\[6\]](#)

Conclusion

While specific data on "**Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate**" is not readily available, the broader class of substituted quinoxaline-2-carboxylates represents a rich and promising area of research in medicinal chemistry. Their versatile synthesis, diverse physicochemical properties, and wide range of biological activities underscore their potential in

the development of new therapeutic agents. This guide provides a foundational understanding of these important compounds, offering both theoretical insights and practical protocols to aid researchers in their endeavors.

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